molecular formula C10H6N2O5 B1267431 4-Hydroxy-7-nitroquinoline-3-carboxylic acid CAS No. 40107-11-7

4-Hydroxy-7-nitroquinoline-3-carboxylic acid

Cat. No.: B1267431
CAS No.: 40107-11-7
M. Wt: 234.16 g/mol
InChI Key: HGHKRTOZDXYURD-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6N2O5. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-nitroquinoline-3-carboxylic acid typically involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. One common method includes the following steps :

    Nitration Reaction: 4-Hydroxyquinoline-3-carboxylic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nitrating Agents: Concentrated sulfuric acid and nitric acid.

    Esterification Catalysts: Sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 4-Amino-7-nitroquinoline-3-carboxylic acid.

    Substitution: Various substituted quinoline derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Hydroxy-7-nitroquinoline-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-Hydroxy-7-nitroquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-6-2-1-5(12(16)17)3-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHKRTOZDXYURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960556
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-11-7
Record name NSC307164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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